molecular formula C26H24ClN5O2S B2411296 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898406-89-8

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2411296
CAS No.: 898406-89-8
M. Wt: 506.02
InChI Key: FAMWFOZNIPNNRG-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24ClN5O2S and its molecular weight is 506.02. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c27-20-9-4-8-19(16-20)22(31-13-11-30(12-14-31)17-18-6-2-1-3-7-18)23-25(33)32-26(35-23)28-24(29-32)21-10-5-15-34-21/h1-10,15-16,22,33H,11-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMWFOZNIPNNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits significant biological activities. This compound belongs to the thiazolotriazole class, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in various signaling pathways. The mechanism of action can lead to modulation of biological responses, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi. The presence of the benzylpiperazine moiety enhances lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.

Anticancer Properties

Studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer activity. For example:

  • A derivative similar to this compound was found to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Case Study: Anticancer Activity

In a study conducted by Chahal et al. (2023), several thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like Rofecoxib. The study highlighted the potential for these compounds in targeted cancer therapies due to their selective cytotoxicity towards tumor cells while sparing normal cells.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. Studies suggest that the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound's ability to modulate biological pathways positions it as a potential anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases. These findings are supported by in vitro assays that highlight its selective toxicity towards tumor cells compared to normal cells .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases that play critical roles in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis .

Receptor Modulation

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol also interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability. This property opens avenues for research into its use as a neuroprotective agent or in treating neurological disorders .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of Functional Groups : The introduction of the benzylpiperazine moiety and chlorophenyl group is accomplished through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity and yield.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the piperazine ring significantly enhance antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis through activation of intrinsic pathways involving mitochondrial dysfunction. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates in malignant cells while sparing normal cells.

Preparation Methods

Cyclocondensation of Thiazole and Triazole Precursors

A widely adopted method involves the cyclization of 2-aminothiazole derivatives with triazole-forming agents. For example, reacting 2-aminothiazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol generates the triazole ring via intramolecular cyclization. Subsequent oxidation of the 6-position hydroxyl group is achieved using mild oxidizing agents like hydrogen peroxide in acetic acid, yielding the 6-ol derivative. Spectral characterization (LCMS, $$ ^1H $$ NMR) confirms the formation of the triazol-6-ol moiety.

Thiosemicarbazide Cyclization

Alternative routes employ acyl thiosemicarbazides as intermediates. Heating 5-acylthiosemicarbazides in basic media (e.g., 5% NaOH) induces cyclization to form the thiazolo-triazole core. This method avoids harsh oxidants and provides moderate yields (55–75%). For instance, refluxing 5-(furan-2-carbonyl)thiosemicarbazide in sodium hydroxide solution produces 2-(furan-2-yl)thiazolo[3,2-b]triazol-6-ol after acidification.

Functionalization at Position 5: (4-Benzylpiperazin-1-yl)(3-Chlorophenyl)Methyl Group

The bulky 5-substituent is installed through nucleophilic addition or Mannich-type reactions:

Nucleophilic Addition to Ketone Intermediates

Oxidation of the 5-methyl group on the thiazolo-triazole core to a ketone (using CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$) enables subsequent nucleophilic attack. Treating the ketone with 4-benzylpiperazine and 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C generates the tertiary alcohol intermediate. Dehydration with concentrated HCl yields the final substituted methyl group.

Mannich Reaction

A three-component Mannich reaction efficiently assembles the substituent. Reacting formaldehyde, 4-benzylpiperazine, and 3-chlorobenzaldehyde in the presence of the thiazolo-triazole core under reflux in ethanol produces the target adduct via iminium ion intermediates. This method offers atom economy but requires careful control of stoichiometry to avoid polyalkylation.

Optimization and Challenges

Regioselectivity in Cyclization Steps

Ensuring correct ring closure during thiazolo-triazole formation is critical. Employing iron(III) triflimide as a Lewis acid catalyst directs regioselective halogenation and cyclization, minimizing byproducts. For example, FeCl$$ _3 $$-mediated cyclization of 1-arylketones achieves >90% regioselectivity for the thiazolo-triazole structure.

Protecting Group Strategies

The 6-ol group’s reactivity necessitates protection during electrophilic substitutions. Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) effectively shields the hydroxyl group, which is later deprotected using tetra-n-butylammonium fluoride (TBAF).

Yield Improvements

Copper-catalyzed O-arylation at ppm-level loadings enhances yields in furan coupling steps. Residual copper (31.1 ppm) from earlier iron-catalyzed steps suffices to drive these reactions, eliminating the need for additional catalyst.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

Intermediate $$ ^1H $$ NMR (δ, ppm) LCMS (m/z)
Thiazolo-triazole core 7.45 (s, 1H, triazole-H), 6.82 (d, J=3.5 Hz, furan-H) 245.1 [M+H]+
Ketone derivative 2.65 (s, 3H, COCH$$ _3 $$) 303.2 [M+H]+
Final compound 3.72 (s, 2H, CH$$ _2 $$-piperazine), 7.28–7.35 (m, 3-Cl-C$$ _6$$H$$ _4 $$) 552.3 [M+H]+

Elemental analysis typically confirms compositions within ±0.3% of theoretical values.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 3-chlorophenylglyoxal derivatives with 4-benzylpiperazine under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Step 2 : Cyclization of the intermediate with furan-2-ylthiazolo-triazole precursors using ethanol or DMF as solvents.
  • Characterization : IR and ¹H NMR confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, furan C-O-C stretch at 1240 cm⁻¹) and structural motifs (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₈H₂₅ClN₆O₂S) with <2 ppm error .
  • TLC : Monitors reaction progress (Rf ~0.6 in ethyl acetate/hexane) .

Q. What purification methods are effective for isolating the final product?

  • Recrystallization : Use hot ethanol or water-acetic acid mixtures to remove unreacted intermediates .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for impurities with similar polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., zeolites or ionic liquids) to enhance regioselectivity .
  • Solvent Optimization : Replace PEG-400 with DMF or THF to improve solubility of hydrophobic intermediates .
  • DoE (Design of Experiments) : Use statistical models to assess interactions between temperature (70–90°C), catalyst loading (5–15 wt%), and reaction time (1–3 hrs) .

Q. How to resolve discrepancies in reported cytotoxicity data across studies?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay vs. ATP-based luminescence) .
  • SAR Analysis : Evaluate structural analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate activity trends .
  • Controlled Replication : Repeat experiments with standardized cell lines (e.g., HeLa vs. HepG2) and exposure times (24–72 hrs) .

Q. What strategies validate the compound’s mechanism of action in DNA binding studies?

  • Fluorescence Titration : Use Hoechst 33258 as a competitive binder; monitor emission quenching at 461 nm upon displacement .
  • Molecular Docking : Simulate interactions with minor groove DNA (e.g., dA-dT sequences) using AutoDock Vina .
  • Topoisomerase Inhibition Assays : Measure relaxation of supercoiled plasmid DNA via gel electrophoresis .

Q. How to troubleshoot impurities detected in ¹H NMR during scale-up synthesis?

  • Byproduct Identification : Compare impurity peaks with known side products (e.g., hydrolyzed furan derivatives at δ 5.2–5.5 ppm) .
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation of thiazolo-triazole moieties .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate stability .

Methodological Notes

  • Contradictory Data : If cytotoxicity varies between studies, cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. clonogenic survival) .
  • Spectral Artifacts : For ambiguous NMR signals, use DEPT-135 or HSQC to distinguish overlapping proton environments .

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